(4,6-Dimethoxypyrimidin-2-yl)boronic acid
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Overview
Description
(4,6-Dimethoxypyrimidin-2-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a boronic acid group at position 2. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyrimidin-2-yl)boronic acid typically involves the borylation of a halogenated pyrimidine precursor. One common method is the reaction of 4,6-dimethoxypyrimidine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyrimidin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4,6-Dimethoxypyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4,6-Dimethoxypyrimidin-2-yl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group from boron to palladium, followed by the formation of a new carbon-carbon bond . This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxypyrimidin-5-yl)boronic acid
- (2,6-Dimethoxypyrimidin-5-yl)boronic acid
- 2,4-Dimethoxypyrimidine-5-boronic acid
Uniqueness
(4,6-Dimethoxypyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups at positions 4 and 6 can also affect the electronic properties of the compound, making it distinct from other boronic acids with different substitution patterns .
Properties
Molecular Formula |
C6H9BN2O4 |
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Molecular Weight |
183.96 g/mol |
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O4/c1-12-4-3-5(13-2)9-6(8-4)7(10)11/h3,10-11H,1-2H3 |
InChI Key |
XTDVKQVRXWIJMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CC(=N1)OC)OC)(O)O |
Origin of Product |
United States |
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